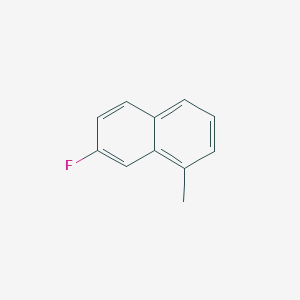
7-Fluoro-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methyl-naphthalene. One common method is the diazotization reaction followed by a substitution reaction. The process involves the following steps:
Diazotization Reaction: 1-methyl-naphthylamine is treated with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.
Substitution Reaction: The diazonium salt is then reacted with a fluoroboric acid solution to replace the diazonium group with a fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-1-methylnaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group and the electron-withdrawing fluorine atom.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Major Products:
Halogenated Derivatives: Such as 7-chloro-1-methyl-naphthalene.
Nitrated Derivatives: Such as 7-nitro-1-methyl-naphthalene.
Sulfonated Derivatives: Such as 7-sulfo-1-methyl-naphthalene.
Aplicaciones Científicas De Investigación
7-Fluoro-1-methylnaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The compound can participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar in structure but lacks the methyl group at the 1st position.
1-Methyl-naphthalene: Similar in structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2-methyl-naphthalene: Similar in structure but has the methyl group at the 2nd position instead of the 1st.
Uniqueness: The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9F |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
7-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 |
Clave InChI |
JYQQLZHPVDOYLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=CC=C1)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)
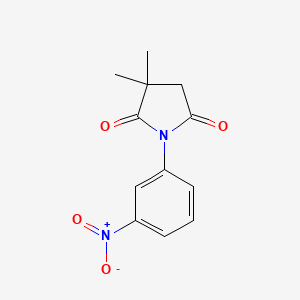
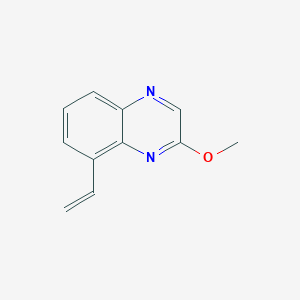
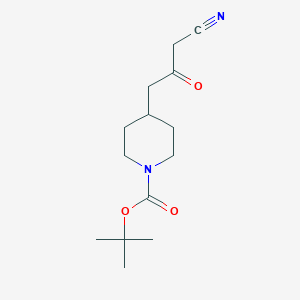
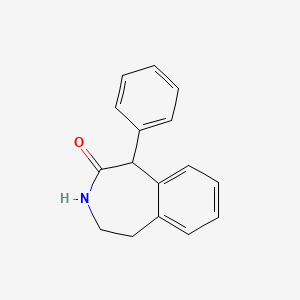
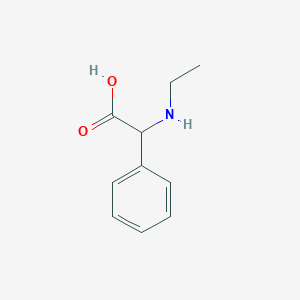
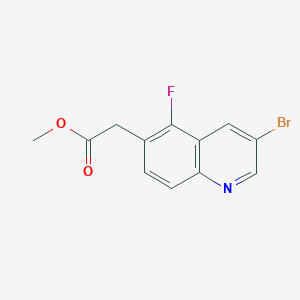
![4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8573505.png)
![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)

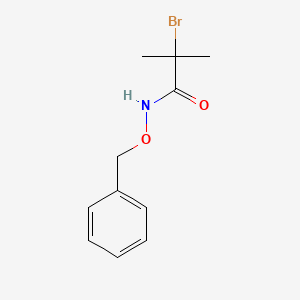
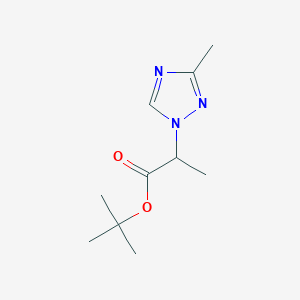
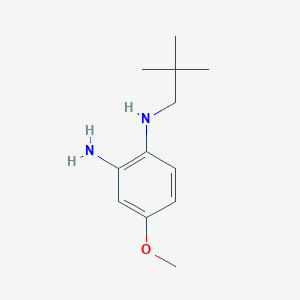
![(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine](/img/structure/B8573550.png)
